
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. It also has a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom. The compound also contains amide and ketone functional groups .
Molecular Structure Analysis
The compound’s structure is likely to be influenced by the presence of the azepane and pyridine rings, which can impart rigidity to the molecule. The amide and ketone functional groups may also participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The compound’s reactivity is likely to be influenced by the presence of the amide and ketone functional groups, which are polar and can act as electrophiles. The nitrogen atom in the azepane ring may also act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its polarity, size, and the presence of functional groups. For example, the amide and ketone groups are polar, which could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
One area of research focuses on the synthesis and spectral characterization of phthalazinone derivatives and related compounds. Studies such as those conducted by Mahmoud et al. (2012) elaborate on the preparation of various heterocyclic compounds, demonstrating the versatility of dihydropyridines in generating complex molecules with potential biological activities (Mahmoud, Wael S. I. Abou-Elmagd, H. Derbala, & Mohamed H. Hekal, 2012). These synthetic strategies could be applied to the development of compounds like N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)butyramide for exploring new therapeutic agents or material science applications.
Structural Analysis
Crystallographic studies, such as those by Toze et al. (2015), provide insights into the structural aspects of related compounds, offering a deeper understanding of their chemical behavior and potential interactions with biological targets. The detailed analysis of molecular conformations and interactions within crystals can guide the design of molecules with desired properties (F. Toze, D. S. Poplevin, F. Zubkov, E. Nikitina, Ciara Porras, & V. Khrustalev, 2015).
Green Chemistry Applications
Research by Rigi and Shaterian (2017) on the synthesis of pyrazolopyranopyrimidines and related compounds using silica-supported ionic liquids illustrates the application of green chemistry principles. This approach minimizes the use of hazardous solvents and simplifies product isolation, making the synthesis process more environmentally friendly and applicable to a wide range of compounds, including dihydropyridines (Fatemeh Rigi & H. Shaterian, 2017).
Novel Synthetic Pathways
Studies like those by Renault et al. (2023) explore new synthetic routes for creating complex nitrogen-containing heterocycles. These methodologies could potentially be applied to synthesize compounds with specific structural features similar to N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)butyramide, offering new avenues for drug discovery and material science (J. Renault, C. Bouvry, J. Cupif, & J. Hurvois, 2023).
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-8-15(21)18-14-11-13(12-19(2)17(14)23)16(22)20-9-6-4-5-7-10-20/h11-12H,3-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKSAOPQWXWRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

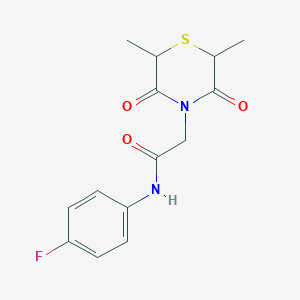
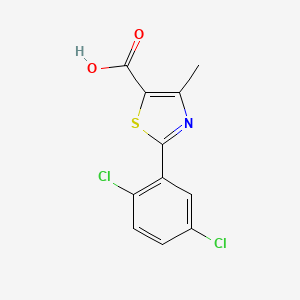
![6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2630274.png)
![4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2630275.png)
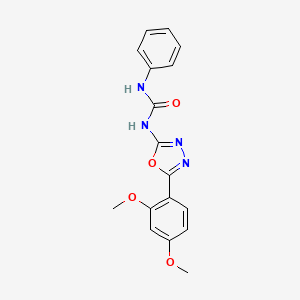
![5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2630279.png)
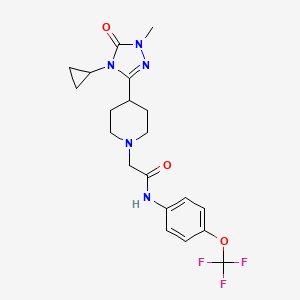
![3-(4-methoxyphenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)propanamide](/img/structure/B2630282.png)
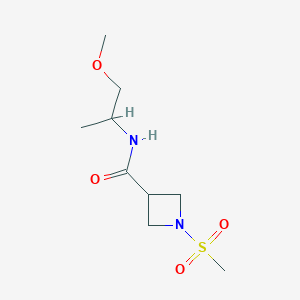

![N-(3-methoxyphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2630287.png)
![(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2630290.png)
![2-benzyl-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2630291.png)
![4-[[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]benzonitrile](/img/structure/B2630292.png)